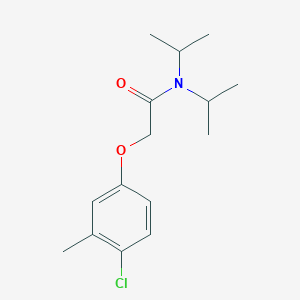
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. It is also known as MNBT and has a molecular formula of C15H11N3O2S. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical and industrial research.
Mécanisme D'action
The exact mechanism of action of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole is not fully understood. However, studies have shown that MNBT inhibits the proliferation of cancer cells by inducing apoptosis. MNBT has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial growth, leading to its anti-inflammatory and anti-bacterial properties.
Biochemical and Physiological Effects:
Studies have shown that MNBT has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of MNBT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNBT is its potential applications in various scientific research fields, including medicinal chemistry. However, the synthesis of MNBT is a complex process, and the compound is relatively expensive, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole. One of the most significant directions is the development of new anti-cancer drugs based on MNBT. Additionally, further studies are needed to fully understand the mechanism of action of MNBT and its potential applications in other scientific research fields, such as anti-inflammatory and anti-bacterial drug development. Furthermore, the development of new synthesis methods for MNBT could lead to a more cost-effective and efficient production of the compound.
Méthodes De Synthèse
The synthesis of 2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 3-methyl-4-nitroaniline and 2-bromo-1,3-benzothiazole in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and recrystallization.
Applications De Recherche Scientifique
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. Studies have shown that MNBT exhibits anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. Additionally, MNBT has also been shown to exhibit anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new anti-inflammatory and anti-bacterial drugs.
Propriétés
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-8-10(6-7-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGIWCWWBFPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)

![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)


![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)